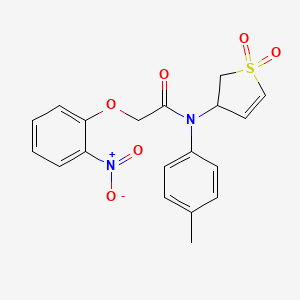
N-cyclopentyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
Overview
Description
N-cyclopentyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CPP-115 and has been found to have interesting properties that make it useful for studying various biochemical and physiological processes.
Scientific Research Applications
Analogues for Therapeutic and Diagnostic Applications in Oncology
Research on analogues of σ receptor ligand, including those structurally related to N-cyclopentyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, has indicated their potential for therapeutic and/or diagnostic applications in oncology. A study by Abate et al. (2011) designed novel analogues with reduced lipophilicity to improve utility by substituting methylene groups with polar functional groups. This modification aimed at enhancing the ligand's ability to enter tumor cells with minimal antiproliferative activity, suggesting a promising approach for cancer treatment and diagnosis (Abate et al., 2011).
Potential Antimalarial Agents
Klayman et al. (1979) explored N4,N4-disubstituted 2-acetylpyridine thiosemicarbazones, revealing their superior antimalarial activity compared to monosubstituted counterparts. These compounds, structurally related to the chemical compound , demonstrated that incorporating the piperazine structure could lead to effective antimalarial agents, highlighting the significance of such frameworks in developing new therapeutics (Klayman et al., 1979).
Synthesis and Biological Activity
Al-Abdullah et al. (2015) reported the synthesis and biological activities of novel N-(1-adamantyl)carbothioamide derivatives. These derivatives exhibited potent antibacterial activity and significant hypoglycemic effects in diabetic rats, demonstrating the potential of carbothioamide derivatives in antimicrobial and diabetes treatment research (Al-Abdullah et al., 2015).
Antidepressant and Antianxiety Activity
Kumar et al. (2017) synthesized a series of piperazine derivatives showing promising antidepressant and antianxiety activities. These findings underscore the therapeutic potential of piperazine and its derivatives in addressing mental health disorders, indicating a broad spectrum of pharmacological applications (Kumar et al., 2017).
properties
IUPAC Name |
N-cyclopentyl-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c19-14(13-6-3-11-20-13)17-7-9-18(10-8-17)15(21)16-12-4-1-2-5-12/h12-13H,1-11H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXDFLPLIDKQHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)C(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B4064731.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4064742.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4064748.png)
![4-chloro-N-(2-(4-morpholinyl)-5-{4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydro-1-phthalazinyl}phenyl)benzamide](/img/structure/B4064761.png)


![N-[2-(4-morpholinyl)-1,2-dihydro-1-acenaphthylenyl]methanesulfonamide](/img/structure/B4064786.png)
![8-(4-bromophenyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione](/img/structure/B4064792.png)
![4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine](/img/structure/B4064799.png)
![1-[2-(diethylamino)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone hydrochloride](/img/structure/B4064802.png)
![N-{1-[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4064807.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4064809.png)

![1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine](/img/structure/B4064836.png)